2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide
Description
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-4-2-3-13(11-16)9-10-18-17(20)12-14-5-7-15(19)8-6-14/h2-8,11,19H,9-10,12H2,1H3,(H,18,20) |
InChI Key |
CAPJMAXKSUJUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-methoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. For instance, it can be transformed into other functionalized compounds through standard organic reactions such as acylation, alkylation, and condensation reactions.
Data Table: Key Reactions Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Acylation | Amides | Acetic anhydride, base catalyst |
| Alkylation | Alkylated derivatives | Alkyl halides, strong base |
| Condensation | Chalcones | Aldehydes, catalytic conditions |
Pharmacological Applications
Antinociceptive Activity
Recent studies have demonstrated that this compound exhibits significant antinociceptive properties. In animal models, it has shown efficacy comparable to established analgesics without the typical side effects associated with opioid medications .
Case Study: Efficacy in Pain Models
A study published in 2017 evaluated the compound's effectiveness in a writhing assay model. The results indicated that the compound significantly reduced pain responses at various dosages, suggesting its potential as a new analgesic agent .
Data Table: Antinociceptive Effects of this compound
| Dosage (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 50 | 80 |
Cosmetic Applications
Skin Care Formulations
The compound is also being explored for its potential use in cosmetic formulations due to its antioxidant properties. Its ability to scavenge free radicals makes it a candidate for anti-aging products .
Case Study: Formulation Development
A recent formulation study highlighted the incorporation of this compound into a moisturizing cream. The formulation was assessed for stability and skin hydration efficacy through clinical trials involving human participants. Results indicated significant improvements in skin moisture levels over a four-week application period .
Data Table: Clinical Efficacy of Cosmetic Formulation with this compound
| Time Point (Weeks) | Skin Hydration Improvement (%) |
|---|---|
| 0 | Baseline |
| 2 | 25 |
| 4 | 50 |
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals, while the amide group can interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compounds such as N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide and N-(2-bromophenyl)-2-(4-hydroxyphenyl)acetamide () feature halogen atoms (Br, Cl, I) on the aromatic ring. These substitutions enhance electrophilicity and may improve binding to hydrophobic pockets in target proteins. For instance, brominated analogs demonstrated radiosensitizing activity in tumor models, with N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide achieving a yield of 89.5% and distinct NMR profiles .
Methoxy vs. Electron-Withdrawing Groups
- N-(4-Diethylaminophenyl)-2-(4-hydroxyphenyl)acetamide (19r, ): The diethylamino group introduces basicity, altering solubility and pharmacokinetics. This analog showed a lower yield (42.6%) compared to the target compound, suggesting synthetic challenges with bulky substituents .
Sulfonamide and Quinazoline Derivatives
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () incorporate sulfonyl-quinazoline moieties, which conferred anti-cancer activity against HCT-116 and MCF-7 cell lines. The target compound lacks this extended conjugation, indicating that its activity may rely on different mechanisms, such as modulating adrenergic receptors or redox pathways .
Biological Activity
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide is a compound characterized by its unique structural features, including a hydroxyphenyl group and a methoxyphenethyl group linked by an acetamide bond. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C17H19NO3
- Molecular Weight : 285.34 g/mol
- IUPAC Name : 2-(4-hydroxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide
The presence of the phenolic hydroxyl group may contribute to its antioxidant properties, while the methoxy and acetamide groups can influence its reactivity and interaction with biological targets.
Antioxidant Properties
Research indicates that the phenolic hydroxyl group in this compound acts as a free radical scavenger , which can help reduce oxidative stress in biological systems. This property is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating their activity. For instance, it has been suggested that similar compounds can inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinones or related compounds, while the amide group may be reduced to yield amines. Such transformations could enhance its biological effects or alter its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Antioxidant Activity : In vitro studies have shown that related acetamide derivatives exhibit significant antioxidant activities by scavenging free radicals and reducing reactive oxygen species (ROS) levels in macrophage cell lines .
- Antinociceptive Effects : Compounds with structural similarities have demonstrated antinociceptive efficacy in animal models, suggesting potential pain-relieving properties .
- Cell Viability and Toxicity : In assays evaluating cell viability, certain derivatives did not exhibit cytotoxic effects on macrophage cell lines, indicating a favorable safety profile for further pharmacological development .
Comparative Analysis with Similar Compounds
The comparative analysis highlights the unique properties of this compound in relation to other compounds with known biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
